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molecular formula C11H12F3NO2 B8442883 2-Isopropylamino-5-(trifluoromethyl)benzoic acid

2-Isopropylamino-5-(trifluoromethyl)benzoic acid

Cat. No. B8442883
M. Wt: 247.21 g/mol
InChI Key: FTQVKRNJLXSINC-UHFFFAOYSA-N
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Patent
US07449493B2

Procedure details

Isopropylamine (4.0 mL) was dissolved in THF (20 mL). This solution was cooled to 0° C. and n-butyllithium (2.5 M, 20 mL) was added. The reaction was stirred for 90 min and then transferred to a solution of 2-fluoro-5-(trifluoromethyl)benzoic acid (4.2 g) in THF (40 mL) at-78° C. This mixture was stirred for 15 min and then quenched with aqueous NH4Cl. The mixture was extracted with EtOAc (3×), and the organic layer was dried, filtered, and concentrated in vacuo. Flash chromatography of the resulting residue provided 2-isopropylamino-5-(trifluoromethyl)benzoic acid (2.4 g). MS found: (M+H)+=248.2.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].C([Li])CCC.F[C:11]1[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>C1COCC1>[CH:1]([NH:4][C:11]1[CH:19]=[CH:18][C:17]([C:20]([F:21])([F:23])[F:22])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
78° C
STIRRING
Type
STIRRING
Details
This mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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